molecular formula C17H23N3O2 B2954618 N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide CAS No. 2034194-60-8

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide

Cat. No. B2954618
M. Wt: 301.39
InChI Key: MCARAUBAFCRJLT-NJIVVBIYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide, also known as PZ-2891, is a novel compound that has gained significant attention in the scientific community due to its potential use in various research applications. PZ-2891 is a cyclohexenyl carboxamide compound that has shown promising results in preclinical studies for the treatment of various diseases.

Scientific Research Applications

Synthesis and Biological Activities

Novel N-arylpyrazole-containing enaminones were synthesized, leading to various derivatives with significant antimicrobial and antitumor activities. These compounds, through their interactions with active methylene compounds and aliphatic amines, yielded substituted pyridine derivatives, bipyrazoles, and pyrazolylisoxazoles. Their cytotoxic effects against human cell lines indicated potential applications in developing therapeutic agents (Riyadh, 2011).

Pharmaceutical Solubility and Thermodynamics

The solubility of pyrazinamide, a related compound, was studied in different solvent-antisolvent mixtures, providing essential data for pharmaceutical processing and formulation. Understanding the solubility behavior in various conditions helps in optimizing drug delivery systems and improving drug efficacy (Maharana & Sarkar, 2019).

Catalysis and Chemical Synthesis

N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)-benzamide derivatives were synthesized via 1,3-dipolar cycloaddition and rearrangement, indicating the role of pyrazine derivatives in facilitating novel synthetic pathways. This method, requiring no catalyst, suggests the potential for developing efficient and sustainable chemical synthesis processes (Liu et al., 2014).

Mechanistic Insights into Drug Action

Research on pyrazinamide, a drug used in tuberculosis treatment, revealed its mechanism of inhibiting trans-translation in Mycobacterium tuberculosis. This study provides a model for understanding how modifications to the pyrazine moiety can affect biological activity, offering a pathway for designing new drugs with improved efficacy and specificity (Shi et al., 2011).

Electrochemical Sensing Applications

A study explored the use of nanodiamonds in developing an electrochemical sensor for pyrazinamide, highlighting the potential of pyrazine derivatives in enhancing sensor technologies. This application is particularly relevant in developing sensitive, selective, and rapid detection methods for pharmaceutical compounds (Simioni et al., 2017).

properties

IUPAC Name

N-(4-pyrazin-2-yloxycyclohexyl)cyclohex-3-ene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c21-17(13-4-2-1-3-5-13)20-14-6-8-15(9-7-14)22-16-12-18-10-11-19-16/h1-2,10-15H,3-9H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCARAUBAFCRJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.